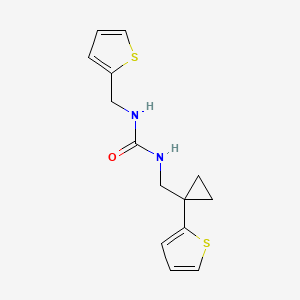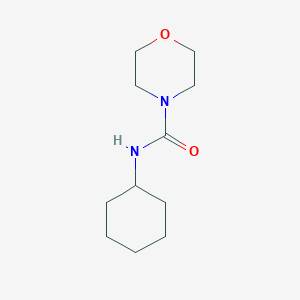
(3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone, also known as DFO, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DFO belongs to the class of quinoline derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
Target of Action
It is known that compounds containing the1,3,4-oxadiazole ring, such as this one, have a broad range of chemical and biological properties . They have been found to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It is known that 1,3,4-oxadiazole hybrids with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Pharmacokinetics
It is known that compounds with similar structures can exhibit non-linear oral pharmacokinetics .
Result of Action
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that this compound may have various molecular and cellular effects depending on the specific targets and pathways it interacts with.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone has several advantages for lab experiments. It is easy to synthesize and has a low toxicity profile. (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone has been shown to have a high degree of selectivity towards its target enzymes and proteins. However, (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone also has poor stability in the presence of light and air.
Orientations Futures
For the study of (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone include investigating its potential as a therapeutic agent for other diseases, improving its solubility and stability, and developing new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 4-fluorobenzaldehyde in the presence of acetic acid and glacial acetic acid. The product obtained is then reacted with 2-amino-4-methylquinoline in the presence of acetic acid to obtain (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone. The purity of the compound can be improved by recrystallization using ethanol.
Applications De Recherche Scientifique
(3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone has shown potential as a therapeutic agent in various scientific studies. One such study showed that (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Another study showed that (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone has antitumor activity and can be used to treat cancer. (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone has also shown potential as an anti-microbial agent and can be used to treat bacterial and fungal infections.
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-15-9-7-14(8-10-15)17-12-21-18(24-17)19(23)22-11-3-5-13-4-1-2-6-16(13)22/h1-2,4,6-10,12H,3,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTZNEFKKBCXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2935621.png)
![2-(1,3-Benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2935623.png)
![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2935628.png)
![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2935630.png)
![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate](/img/structure/B2935631.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2935633.png)

![2-Amino-6-benzyl-4-(2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2935637.png)
![2,2,2-Trichloro-1-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]ethanone](/img/structure/B2935638.png)
![4-Bromo-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B2935639.png)

